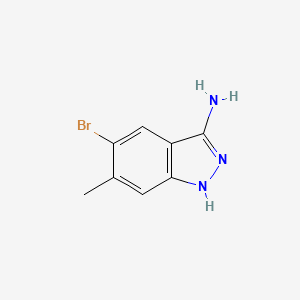

5-Bromo-6-methyl-1H-indazol-3-amine

CAS No.:

Cat. No.: VC13685537

Molecular Formula: C8H8BrN3

Molecular Weight: 226.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrN3 |

|---|---|

| Molecular Weight | 226.07 g/mol |

| IUPAC Name | 5-bromo-6-methyl-1H-indazol-3-amine |

| Standard InChI | InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H3,10,11,12) |

| Standard InChI Key | IWHJNCHTNOAFMY-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1Br)C(=NN2)N |

| Canonical SMILES | CC1=CC2=C(C=C1Br)C(=NN2)N |

Introduction

Chemical Properties and Structural Characteristics

Molecular and Physical Properties

The compound has a molecular formula of C₈H₈BrN₃ and a molecular weight of 226.07 g/mol . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Density | 1.867 ± 0.06 g/cm³ (predicted) | |

| Solubility | Soluble in DMSO, methanol | |

| Storage Conditions | 4–8°C, inert atmosphere | |

| pKa | ~13 (predicted) |

The amine group at the 3-position contributes to its basicity, while the bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions .

Spectral Data

-

¹H NMR (DMSO-d₆): δ 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H, NH₂) .

-

¹³C NMR: Peaks at δ 108.61, 138.23, and 214.30 confirm the indazole core and substituents .

Synthesis and Optimization

Primary Synthetic Routes

The most common synthesis involves cyclocondensation of 2-fluorobenzonitrile derivatives with hydrazine hydrate:

Alternative Methods

-

Suzuki Coupling: Pd-catalyzed coupling of boronic esters with bromoindazoles introduces aryl/heteroaryl groups at the 5-position .

-

Bromination: Direct bromination of 6-methyl-1H-indazol-3-amine using N-bromosuccinimide (NBS) achieves regioselective substitution .

Biological Activity and Applications

Anticancer Properties

5-Bromo-6-methyl-1H-indazol-3-amine derivatives exhibit potent activity against cancer cell lines:

-

Mechanistic Insights:

Industrial and Research Applications

Pharmaceutical Intermediates

Material Science

Functionalization with π-conjugated groups enables applications in organic semiconductors .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume